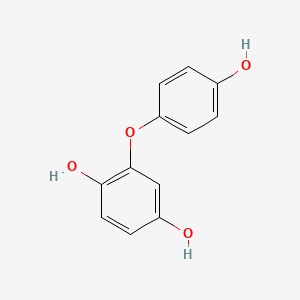

1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

Description

Contextualization of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- within Contemporary Organic and Materials Chemistry

In the realm of modern organic and materials chemistry, 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- serves as a specialized monomer and intermediate. Its structure, featuring three hydroxyl groups with differing reactivities and a stable ether bond, allows for its incorporation into complex macromolecular architectures. The hydroquinone (B1673460) moiety provides antioxidant properties and acts as a potent reducing agent, a characteristic leveraged in applications like polymerization inhibition for monomers such as acrylic acid and methyl methacrylate. wikipedia.org

The primary application of this compound and its close analogues is in the synthesis of high-performance polymers. The diaryl ether linkage is a cornerstone of the poly(aryl ether) (PAE) family of plastics, which includes materials like poly(ether ether ketone) (PEEK). mdpi.comresearchgate.net These polymers are prized for their exceptional thermal stability, mechanical strength, and resistance to harsh chemical environments. mdpi.comresearchgate.net The disodium (B8443419) salt of hydroquinone, a parent compound, is a comonomer in the production of PEEK. wikipedia.org By introducing an additional hydroxyphenoxy group, as seen in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, chemists can create polymers with modified properties, such as increased solubility, altered glass transition temperatures, or new cross-linking capabilities. These tailored polymers are sought after for advanced applications in aerospace, electronics, and medical implants.

Furthermore, the phenolic nature of the compound makes it a candidate for creating novel resins and composites. Phenolic resins are known for their fire resistance and durability. The multiple hydroxyl groups on 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- offer multiple sites for reaction, potentially leading to highly cross-linked networks with enhanced thermal and mechanical properties.

Academic Significance and Research Trajectory of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Analogues

The academic interest in analogues of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is extensive, largely driven by the versatile chemistry of their core components: the benzenediol ring and the aryl ether linkage. The research trajectory can be traced through the development of synthetic methodologies and the exploration of their use in polymer science and medicinal chemistry.

Early research focused on the fundamental reactions of hydroquinone and other benzenediols, exploring their synthesis and susceptibility to ring substitution reactions like Friedel-Crafts alkylation. wikipedia.org A significant challenge in the synthesis of monosubstituted derivatives, such as those used to create analogues, is preventing the formation of undesired disubstituted by-products. google.com This has led to the development of various synthetic strategies, including the use of protecting groups to selectively shield one hydroxyl group while the other reacts. For instance, the synthesis of 2-[4-(hydroxyphenoxy)]propionic acid, an important herbicide intermediate, involves protecting one hydroxyl group of hydroquinone as a benzyl (B1604629) ether to prevent the formation of diethers during alkylation. google.comgoogle.com

In polymer chemistry, the trajectory has moved from simple homopolymers to complex, multi-monomer systems designed for specific performance characteristics. Analogues of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- are investigated as property-modifying monomers. For example, hydroquinone di(β-hydroxyethyl) ether (HQEE) is a widely studied chain extender in polyurethanes, where it enhances thermomechanical stability. researchgate.net Research in this area explores how varying the length and structure of such extenders can fine-tune the physical properties and morphology of the final polymer. researchgate.net The overarching goal is the rational design of polymers with predictable properties, a field increasingly aided by computational and machine learning models. researchgate.net

More recently, the unique electronic and structural properties of these compounds have led to their investigation in other fields. For example, derivatives of 2,5-dihydroxyacetophenone, a structural isomer of acetylhydroquinone, are studied for their rich chemistry in synthesizing flavonoids. researchgate.net Similarly, other hydroxyphenoxy derivatives are being explored for their biological activity, including as potential inhibitors of beta-amyloid aggregation, which is relevant to Alzheimer's disease research. nih.gov

Table 1: Comparison of Related Benzenediol Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Application/Research Area |

|---|---|---|---|

| Hydroquinone | 123-31-9 | C₆H₆O₂ | Polymer inhibitor, PEEK comonomer, photographic developer wikipedia.orgnih.gov |

| 2-(4-Hydroxyphenoxy)propionic acid | 67648-61-7 | C₉H₁₀O₄ | Intermediate for herbicide synthesis google.comnih.govscbt.com |

| Hydroquinone di(β-hydroxyethyl) ether (HQEE) | 104-38-1 | C₁₀H₁₄O₄ | Chain extender in polyurethanes researchgate.net |

| 2,5-Dihydroxyacetophenone | 490-78-8 | C₈H₈O₃ | Synthesis of flavonoids, chromophore in aged cellulosics researchgate.net |

| 2,4-Dihydroxybenzophenone | 131-56-6 | C₁₃H₁₀O₃ | UV absorber in cosmetics and plastics datainsightsmarket.com |

Current Research Gaps and Future Perspectives in the Scholarly Investigation of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

Despite the foundational knowledge of its constituent parts, significant research gaps remain in the specific study of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-. Much of the existing literature focuses on simpler analogues or related derivatives, leaving the unique properties imparted by its specific trifunctional structure underexplored.

One major gap is the lack of extensive studies on polymers derived directly from this monomer. While the benefits of aryl ether linkages and benzenediol units are well-established, the performance of polymers synthesized using 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- as a primary or modifying monomer has not been thoroughly characterized. Future research should focus on synthesizing and evaluating new poly(aryl ether)s, polyesters, or polyurethanes incorporating this compound. The goal would be to determine how its third hydroxyl group and the specific substitution pattern affect properties like glass transition temperature (Tg), thermal stability, solubility, and mechanical strength compared to polymers made from simpler diols. mdpi.comresearchgate.net

Looking forward, the future perspectives for this compound are promising. In materials science, it could be a key component in creating "smart" polymers or functional materials. The free hydroxyl groups could be used as sites for post-polymerization modification, allowing for the attachment of other functional groups to tailor surface properties or introduce new functionalities. Furthermore, its polyphenolic structure suggests potential applications in areas beyond polymers, such as in the development of novel antioxidants, adhesion promoters, or as a scaffold in supramolecular chemistry. wikipedia.org The exploration of its derivatives in medicinal chemistry, particularly in designing compounds with specific biological targets, also represents a promising avenue for future investigation. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

2-(4-hydroxyphenoxy)benzene-1,4-diol |

InChI |

InChI=1S/C12H10O4/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,13-15H |

InChI Key |

GPCZPCRKPAEJIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Benzenediol, 2 4 Hydroxyphenoxy and Its Derivatives

Classical and Established Synthetic Routes to 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

Traditional synthetic methods for constructing the 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- scaffold have historically relied on fundamental organic reactions. These routes, while foundational, often require harsh reaction conditions and may involve multiple steps to achieve the desired regioselectivity and final product.

The cornerstone of synthesizing this molecule is the formation of the diaryl ether linkage. Classical etherification reactions, such as the Ullmann condensation, are frequently employed. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In the context of the target molecule, this could involve the reaction of a suitably protected 2-halo-1,4-benzenediol derivative with 4-hydroxyphenol in the presence of a base and a copper catalyst. The harsh conditions traditionally used for Ullman-type coupling can be moderated by the use of appropriate ligands. acsgcipr.org

Another approach is the Williamson ether synthesis, though it is generally more effective for forming alkyl aryl ethers than diaryl ethers due to the lower reactivity of aryl halides in nucleophilic substitution. However, under specific conditions with highly activated aryl halides, this method can be viable.

Achieving the correct 2-substitution pattern on the 1,4-benzenediol ring is a significant synthetic challenge. A common strategy involves the conjugate addition of a nucleophile to a 1,4-benzoquinone (B44022) precursor. In this approach, a phenoxide, generated from 4-hydroxyphenol, acts as the nucleophile, attacking the electron-deficient quinone ring.

The regioselectivity of this addition is influenced by any existing substituents on the benzoquinone ring and the reaction conditions. researchgate.net For an unsubstituted 1,4-benzoquinone, the initial addition would be followed by oxidation and a second addition. To achieve mono-substitution, a pre-substituted quinone is often used where an existing group directs the incoming nucleophile to the desired position. Following the addition reaction, the resulting substituted quinone is reduced to the final 1,4-benzenediol derivative. The acidity of the intermediate hydroquinones can also influence the reaction's regioselectivity. researchgate.net

Complex molecules like 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- often necessitate a multistep synthetic sequence to control the introduction of functional groups and ensure correct isomer formation. nih.gov One such strategy begins with a different, more readily available starting material, such as diphenyl ether. nih.gov

A representative multistep synthesis is outlined below:

Friedel–Crafts Acylation: Diphenyl ether is acylated to introduce a carbonyl group, typically at the para position, yielding 4-phenoxyacetophenone. nih.gov

Baeyer–Villiger Oxidation: The resulting ketone undergoes a Baeyer–Villiger rearrangement using a peracid. This reaction converts the ketone into an ester. nih.govacgpubs.org

Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to yield 4-phenoxyphenol (B1666991), a key intermediate. nih.gov

Directed Functionalization and Elaboration: This 4-phenoxyphenol intermediate can then be further functionalized. For instance, selective hydroxylation or other electrophilic substitution reactions can be employed to introduce the second hydroxyl group onto the appropriate ring, followed by any necessary protecting group manipulations to yield the final target structure. This method, while potentially lengthy, provides a high degree of control over the molecular architecture. nih.gov

Advanced and Green Chemistry Approaches in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and milder reaction conditions. For the synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, these approaches focus on advanced catalytic systems and electrochemical methods that offer improvements in yield, selectivity, and environmental impact.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming C-O bonds in diaryl ethers, often under significantly milder conditions than classical methods. google.com Palladium- and copper-based catalytic systems are most prominent. acsgcipr.org

These reactions typically follow a catalytic cycle involving:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond.

Ligand Exchange/Deprotonation: The alcohol (phenol) coordinates to the metal center, and a base facilitates deprotonation to form a metal-alkoxide bond.

Reductive Elimination: The final diaryl ether product is formed, regenerating the active metal catalyst. acsgcipr.orggoogle.com

The success of these reactions is highly dependent on the choice of ligand, which stabilizes the metal center and facilitates the key steps of the catalytic cycle. acsgcipr.org This methodology allows for the coupling of a wide range of functionalized aryl halides and phenols with high efficiency. organic-chemistry.org

| Catalyst System | Typical Metal | Common Ligands | Typical Base | Reaction Temperature | Key Advantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Palladium (Pd) | Biaryl phosphines (e.g., XPhos, SPhos) | NaOtBu, K3PO4, Cs2CO3 | 80-120°C | High functional group tolerance, broad substrate scope. organic-chemistry.org |

| Ullmann-Type (Modern) | Copper (Cu) | N,N-dimethylglycine, Phenanthroline, Oxalamides | K2CO3, Cs2CO3 | 100-140°C | Lower catalyst cost, effective for electron-rich phenols. acsgcipr.orgorganic-chemistry.org |

| Nickel-Catalyzed | Nickel (Ni) | 2,6-bis(N-pyrazolyl)pyridine (bpp) | Base-free (uses a reductant) | Room Temp. to 60°C | Mild, base-free conditions for specific substrates. nih.gov |

Electrosynthesis represents a green and powerful alternative to conventional chemical methods, as it uses electrical current to drive redox reactions, often eliminating the need for chemical oxidants or reductants. gre.ac.uk For the synthesis of benzenediol derivatives, electrochemical methods can be applied to functionalize the aromatic ring. researchgate.net

A plausible electrochemical route involves the anodic oxidation of 1,4-benzenediol. This process generates a highly reactive intermediate, p-benzoquinone, in situ. This electrochemically generated electrophile can then react with a nucleophile present in the solution, such as 4-hydroxyphenol, in a Michael-type addition reaction. researchgate.net This method provides an environmentally friendly pathway for C-O bond formation on the benzenediol core. The reaction can be performed in a divided or undivided cell under controlled potential conditions to achieve high selectivity. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Working Electrode | Typically a carbon-based material like glassy carbon or graphite. | Provides the surface for the oxidation of the benzenediol substrate. researchgate.net |

| Reaction Type | Anodic Oxidation followed by Michael Addition. | Generates the reactive electrophile (p-benzoquinone) in situ. researchgate.net |

| Control Method | Controlled-potential coulometry or constant current electrolysis. | Allows for selective oxidation and prevents over-oxidation or side reactions. researchgate.net |

| Advantages | Avoids chemical oxidants, mild conditions, high atom economy. | Considered a "green chemistry" approach to synthesis. gre.ac.uk |

Atom-Economical and Sustainable Routes Towards 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

The principles of atom economy and sustainable synthesis are central to modern green chemistry. However, without established synthetic routes for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, any discussion of atom-economical or sustainable approaches remains theoretical. The development of such routes would likely focus on minimizing waste, avoiding hazardous reagents, and utilizing catalytic processes.

Optimization of Reaction Parameters and Yield Enhancement in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Production

Detailed research on the optimization of reaction parameters and yield enhancement for the production of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is not currently available. Such studies are contingent on the prior establishment of a viable synthetic pathway. Once a synthesis method is developed, optimization would typically involve a systematic investigation of various factors to maximize the yield and purity of the product.

A hypothetical table of parameters that would be investigated is presented below:

| Parameter | Range Investigated | Optimal Condition | Resulting Yield (%) |

| Temperature (°C) | Data not available | Data not available | Data not available |

| Reaction Time (h) | Data not available | Data not available | Data not available |

| Catalyst Loading (mol%) | Data not available | Data not available | Data not available |

| Solvent System | Data not available | Data not available | Data not available |

| Reagent Molar Ratio | Data not available | Data not available | Data not available |

Synthesis of Structural Analogues and Chemically Modified Derivatives of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

The synthesis of structural analogues and chemically modified derivatives of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- has not been specifically described in the available scientific literature. The creation of such derivatives would depend on the functional groups present in the parent molecule and the desired modifications. For instance, the hydroxyl groups could be targets for etherification or esterification to produce a range of related compounds.

Below is a table of hypothetical structural analogues and the general synthetic strategies that might be employed for their creation:

| Analogue/Derivative Name | Potential Synthetic Strategy |

| Mono-alkylated derivative | Selective alkylation of one hydroxyl group. |

| Di-alkylated derivative | Alkylation of both hydroxyl groups. |

| Mono-acylated derivative | Selective acylation of one hydroxyl group. |

| Di-acylated derivative | Acylation of both hydroxyl groups. |

Further research is required to develop and document the fundamental synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- before detailed studies into its sustainable synthesis, optimization, and the creation of its derivatives can be undertaken.

Chemical Reactivity and Mechanistic Investigations of 1,4 Benzenediol, 2 4 Hydroxyphenoxy

Electrophilic and Nucleophilic Reactions Involving 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

The electronic nature of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is heavily influenced by the electron-donating hydroxyl (-OH) and ether (-O-) groups. These groups increase the electron density of the aromatic rings, making them highly susceptible to electrophilic attack and governing the reactivity of the hydroxyl protons.

The three hydroxyl groups of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- are phenolic in nature and thus exhibit weak acidity. wikipedia.org They can react with bases to lose a proton, forming more nucleophilic phenolate (B1203915) anions. The relative acidity and nucleophilicity of these groups are influenced by their position on the aromatic rings and potential intramolecular interactions.

The hydroxyl groups can participate in several key reactions:

Etherification: In the presence of a base, the resulting phenolate ions can readily react with alkyl halides (e.g., Williamson ether synthesis) to form ethers. The relative reactivity of the three hydroxyl groups would depend on steric hindrance and the electronic environment.

Esterification: The hydroxyl groups can react with acyl halides or acid anhydrides to form corresponding esters. This reaction is often catalyzed by a base.

Nucleophilic Attack: The oxygen atoms of the hydroxyl groups act as nucleophiles, for instance, in reactions with isocyanates to form urethane (B1682113) linkages. nih.gov Studies on similar poly-phenolic compounds like lignin (B12514952) have shown that the reactivity of phenolic hydroxyl groups can vary, with those less affected by steric hindrance or electron-withdrawing effects reacting more readily. researchgate.net

The reactivity hierarchy among the hydroxyl groups is complex. The hydroxyl group on the phenol (B47542) ring is electronically distinct from the two on the hydroquinone (B1673460) moiety. The hydroquinone hydroxyls, being para to each other, electronically influence one another, and their reactivity is further modified by the bulky 4-hydroxyphenoxy substituent at the 2-position.

The aromatic rings in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- are electron-rich and therefore highly activated towards electrophilic aromatic substitution. msu.edu The hydroxyl and ether substituents are strong activating groups and are ortho, para-directing.

On the Hydroquinone Ring: The ring is activated by two hydroxyl groups and one ether linkage. The directing effects of these groups converge on the available positions. The primary sites for electrophilic attack would be the positions ortho to the existing hydroxyl groups, although steric hindrance from the bulky phenoxy group could influence the regioselectivity.

On the Phenol Ring: This ring is activated by one hydroxyl group and the ether linkage. Electrophilic substitution would be directed to the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions applicable to this molecule include:

Halogenation: Reaction with bromine or chlorine, typically with a Lewis acid catalyst, would lead to substitution on the activated rings.

Nitration: Reaction with nitric acid and sulfuric acid would introduce nitro groups onto the rings.

Friedel-Crafts Reactions: Both alkylation and acylation are possible, though the presence of multiple hydroxyl groups can complicate these reactions by coordinating with the Lewis acid catalyst. atamankimya.com

Nucleophilic aromatic substitution, in contrast, is generally unfavorable on such electron-rich rings unless a strong electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex. libretexts.org

Oxidation-Reduction Pathways of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

The hydroquinone moiety is a defining feature of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, making the molecule readily susceptible to oxidation. This redox activity is central to its function as an antioxidant and is readily observed in its electrochemical behavior.

Phenolic compounds are well-established antioxidants and free radical scavengers. nih.govresearchgate.net The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical (R•), quenching the radical and forming a resonance-stabilized phenoxyl radical.

Reaction Mechanism: Molecule-OH + R• → Molecule-O• + R-H

The presence of three hydroxyl groups in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- suggests a high potential for radical scavenging activity. mdpi.com The hydroquinone portion of the molecule is particularly efficient in this role. Upon donating a hydrogen atom, it can form a semiquinone radical, which is highly stabilized by resonance across the aromatic ring. This semiquinone can be further oxidized to the corresponding quinone. The efficiency of a phenolic compound as a radical scavenger is directly related to the stability of the phenoxyl radical it forms. mdpi.com The multiple hydroxyl groups and the ether linkage in the target molecule provide extensive resonance stabilization for the resulting radical.

| Structural Feature | Effect on Radical Scavenging Activity | Mechanism/Reason |

|---|---|---|

| Number of Hydroxyl Groups | Increases activity | Provides more sites for hydrogen atom donation. nih.govresearchgate.net |

| Position of Hydroxyl Groups | Ortho and para positions are favorable | Enhances resonance stabilization of the resulting phenoxyl radical. mdpi.com |

| Electron-Donating Groups | Increases activity | Weaken the O-H bond, facilitating hydrogen donation. |

| Steric Hindrance | Can decrease activity | May hinder the approach of the free radical to the hydroxyl group. nih.gov |

The electrochemical behavior of this compound is dominated by the reversible oxidation of the hydroquinone unit to a benzoquinone derivative. atamankimya.commdpi.com Cyclic voltammetry would be expected to show a pair of redox peaks corresponding to this two-electron, two-proton process.

Redox Reaction: Hydroquinone ⇌ Benzoquinone + 2e⁻ + 2H⁺

The redox potential of this process is sensitive to the substituents on the aromatic ring. sciforum.net The electron-donating 4-hydroxyphenoxy group at the 2-position would be expected to lower the oxidation potential compared to unsubstituted hydroquinone, making the molecule easier to oxidize. The hydroxyl group on the second ring may also undergo oxidation, but likely at a higher potential. The electrochemical response will also be highly dependent on the pH of the medium, as protons are involved in the redox reaction. academie-sciences.frugd.edu.mk

| Compound | Typical Oxidation Potential (Epa vs. reference) | Key Structural Feature |

|---|---|---|

| 1,4-Benzenediol (Hydroquinone) | ~ +0.4 to +0.6 V (vs. SCE) | Unsubstituted parent compound. uit.no |

| 1,2-Benzenediol (Catechol) | ~ +0.5 to +0.7 V (vs. SCE) | Ortho-dihydroxy arrangement. uit.no |

| Substituted Hydroquinones | Varies with substituent | Electron-donating groups lower the potential; electron-withdrawing groups raise it. sciforum.netuu.nl |

Polymerization Mechanisms Initiated by or Involving 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

This molecule can play a dual and opposing role in polymerization reactions.

Polymerization Inhibition: Due to its potent radical scavenging ability, 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, like its parent compound hydroquinone, can act as a polymerization inhibitor for monomers that polymerize via free-radical mechanisms (e.g., acrylates, styrenes). atamankimya.com It functions by trapping the radical species that initiate and propagate the polymer chains, thereby terminating the reaction.

Monomer in Polymer Synthesis: Conversely, the presence of three reactive hydroxyl groups makes the molecule a suitable monomer or cross-linking agent for step-growth polymerization. It can participate in condensation reactions to form various polymers:

Polyesters: By reacting with dicarboxylic acids or their derivatives.

Polyethers: By reacting with dihalides under basic conditions.

Polyurethanes: By reacting with diisocyanates. nih.gov

Phenolic Resins: By reacting with aldehydes like formaldehyde.

Furthermore, phenolic compounds are known to undergo electropolymerization. mdpi.com Upon electrochemical oxidation, radical cations can be formed which can couple to form polymer films on the electrode surface. Given its structure, 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- could potentially be used to form conductive or functional polymer films through this method.

Role of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- as a Monomer in Step-Growth Polymerization

There is no available information in the searched scientific literature to suggest that 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is utilized as a monomer in step-growth polymerization. In principle, its three hydroxyl groups could allow it to function as a trifunctional monomer, potentially leading to the formation of branched or cross-linked polymers such as hyperbranched polyethers or polyesters.

For comparison, the parent compound, hydroquinone, is a common difunctional monomer used in the synthesis of high-performance polymers like Polyether Ether Ketone (PEEK). This process typically involves the nucleophilic substitution reaction between the bisphenolate salt of hydroquinone and an activated aromatic dihalide, such as 4,4′-difluorobenzophenone, in a polar aprotic solvent at high temperatures. The introduction of a third hydroxyl group and a bulky phenoxy substituent in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- would be expected to significantly alter the polymerization kinetics and the properties of any resulting polymer.

Table 1: Hypothetical Polymerization Reactivity Data This table is hypothetical due to the lack of experimental data.

| Parameter | 1,4-Benzenediol | 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- (Predicted) |

|---|---|---|

| Functionality | 2 | 3 |

| Reactivity of -OH groups | High | Potentially varied due to steric and electronic effects |

Inhibition of Radical Polymerization by 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

No specific studies on the inhibition of radical polymerization by 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- were found in the available literature. However, based on the known mechanism of its parent compound, hydroquinone, a potential mechanism can be inferred.

Hydroquinone is a widely used inhibitor for radical polymerization. Its inhibitory action stems from the ability of its hydroxyl groups to donate a hydrogen atom to a propagating polymer radical (P•), thereby terminating the chain reaction and forming a stable semiquinone radical. This semiquinone radical is resonance-stabilized and generally unreactive towards initiating new polymer chains. It can further react with another polymer radical to terminate a second chain. The presence of oxygen is often required for hydroquinone to be an effective inhibitor, as it facilitates the formation of peroxy radicals which are readily scavenged.

The 2-(4-hydroxyphenoxy)- substituent on the hydroquinone ring would likely influence its inhibitory activity. The additional hydroxyl group and the ether linkage could affect the bond dissociation energy of the phenolic O-H bonds and the stability of the resulting radical, thereby modulating its effectiveness as an inhibitor.

Table 2: Comparative Inhibitor Performance (Hypothetical) This table is hypothetical and for illustrative purposes only, as no experimental data for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is available.

| Inhibitor | Induction Period (min) | Polymerization Rate (mol L⁻¹ s⁻¹) |

|---|---|---|

| Hydroquinone | Data not available | Data not available |

Structure-Reactivity Relationships in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Systems

A comprehensive analysis of the structure-reactivity relationships for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is not possible without experimental or computational data. However, general principles of physical organic chemistry allow for predictions.

The key structural features of this molecule are:

The Hydroquinone Moiety : Provides the primary sites for hydrogen atom donation, crucial for antioxidant and radical-inhibiting activity.

The Phenoxy Substituent : This bulky group at the 2-position could introduce steric hindrance, potentially affecting the accessibility of the adjacent hydroxyl group for reactions.

The Ether Linkage : The oxygen atom of the ether can influence the electron density of the aromatic rings through resonance and inductive effects.

The Third Hydroxyl Group : Located on the phenoxy ring, this group provides an additional site for potential reactions, such as esterification or further radical scavenging.

Advanced Analytical Methodologies for the Characterization of 1,4 Benzenediol, 2 4 Hydroxyphenoxy

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structure

Spectroscopy is fundamental to the structural analysis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, providing detailed information on its atomic and molecular composition, chemical bonds, and conformation.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time directly within the NMR spectrometer. rptu.de Its application to the synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, which may involve reactions such as Ullmann condensation or other cross-coupling methods, allows for the direct observation of reactants being consumed and intermediates and products being formed. researchgate.net

This real-time analysis provides invaluable kinetic and mechanistic data. beilstein-journals.org By tracking the characteristic signals of aromatic protons and carbons in the starting materials, such as hydroquinone (B1673460) and a substituted 4-halophenol, researchers can quantify their depletion over time. Simultaneously, the appearance and growth of new resonances corresponding to the ether linkage and the specific substitution pattern of the 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- product can be precisely measured. This method is particularly advantageous for identifying transient intermediates that might not be detectable by conventional offline analysis. researchgate.net The use of flow-reactors coupled with NMR probes can further enhance reaction control and data acquisition. beilstein-journals.org

Table 1: Illustrative ¹H NMR Chemical Shift Data for Monitoring Synthesis This table presents hypothetical data for key species in a synthesis reaction, demonstrating how chemical shifts can be used to track reaction progress.

| Compound/Intermediate | Key Protons | Expected Chemical Shift (δ, ppm) | Observation During Reaction |

| Hydroquinone (Reactant) | Aromatic C-H | 6.7 - 6.8 | Signal intensity decreases |

| 4-Halophenol Derivative (Reactant) | Aromatic C-H | 6.9 - 7.5 | Signal intensity decreases |

| Reaction Intermediate | Varies | Varies | Appears and then decreases |

| 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- | Aromatic C-H | 6.8 - 7.2 | Signal intensity increases |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. For 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, these techniques are essential for confirming the presence of key structural features and for analyzing its conformational properties. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. northwestern.edu The FT-IR spectrum of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- would be characterized by strong, broad absorptions in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-O-C stretching of the diaryl ether linkage would produce a distinct peak, typically in the 1200-1270 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FT-IR. northwestern.edu It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring C=C stretching vibrations in 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- would yield strong signals in the 1400-1650 cm⁻¹ region. Conformational analysis can be performed by comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), which can help identify the most stable geometric arrangement of the molecule. nih.goviitj.ac.in

Table 2: Key Vibrational Frequencies for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Based on characteristic frequencies for hydroquinones and diaryl ethers. iarjset.com

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Structural Information |

| O-H Stretch | FT-IR | 3200 - 3600 | Presence of hydroxyl groups |

| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 | Aromatic rings |

| Aromatic C=C Stretch | FT-IR/Raman | 1400 - 1650 | Benzene ring skeleton |

| C-O-C Asymmetric Stretch | FT-IR | 1200 - 1270 | Diaryl ether linkage |

| C-O Stretch (Phenolic) | FT-IR | 1180 - 1260 | Phenolic C-O bond |

| Aromatic C-H Bend (out-of-plane) | FT-IR | 750 - 900 | Ring substitution pattern |

High-Resolution Mass Spectrometry for Comprehensive Product Analysis and Identification of Analogues

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- and the characterization of related analogues or impurities. ifremer.fr Techniques such as Time-of-Flight (ToF) or Orbitrap mass spectrometry provide mass measurements with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental composition of the parent ion. nih.gov

For 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- (C₁₂H₁₀O₄), the theoretical exact mass can be calculated and compared to the experimental value, confirming its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. nih.gov The analysis of this fragmentation pattern provides conclusive structural information, for instance, showing the loss of a hydroxyphenyl group or other characteristic cleavages of the diaryl ether bond. This detailed analysis is crucial for distinguishing the target compound from potential isomers and for identifying by-products in the reaction mixture, such as oligomeric species or incompletely reacted precursors. researcher.life

Table 3: Theoretical Exact Masses for HRMS Analysis This table shows the calculated exact masses for the target compound and potential related species, illustrating the precision required for identification.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- | C₁₂H₁₀O₄ | 218.05791 |

| Hydroquinone (Reactant) | C₆H₆O₂ | 110.03678 |

| Phenol (B47542) (Potential By-product) | C₆H₆O | 94.04186 |

| Dimer Analogue (e.g., C₁₈H₁₄O₆) | C₁₈H₁₄O₆ | 326.07904 |

Chromatographic Separation Techniques for Purity Assessment and Reaction Mixture Resolution

Chromatography is essential for separating 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- from complex mixtures to assess its purity and to isolate specific compounds for further analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purity determination of polar, non-volatile compounds like 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-. Method development typically involves reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or phosphoric acid) to ensure the hydroxyl groups remain protonated and produce sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~270-280 nm). The method's performance is evaluated based on peak resolution, retention time, and linearity of detector response.

Gas Chromatography (GC) can also be used, but it requires derivatization of the polar hydroxyl groups (e.g., through silylation) to increase the compound's volatility and thermal stability. GC methods, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can provide excellent separation efficiency for analyzing reaction by-products.

Table 4: Example Starting Parameters for HPLC Method Development This table outlines a typical starting point for developing a reversed-phase HPLC method for the analysis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |

| Gradient | 20% to 80% B over 20 min | To effectively separate compounds with differing polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 275 nm | Wavelength of high absorbance for phenolic compounds. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Preparative Chromatography for Isolation of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Analogues

When it is necessary to isolate analogues of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- or to purify the main product on a larger scale, analytical HPLC methods can be scaled up to preparative chromatography. sielc.com This process involves using a column with a larger diameter and packing material of a larger particle size to accommodate higher sample loads.

The mobile phase composition and gradient profile developed at the analytical scale are adapted for the preparative system, with a significantly increased flow rate to maintain separation efficiency. The eluent from the column is passed through a detector, and a fraction collector is used to automatically collect the separated compounds as they elute. This technique is crucial for obtaining pure samples of novel by-products or analogues for subsequent structural elucidation by NMR and HRMS, or for further scientific investigation.

X-ray Crystallography and Diffraction Studies of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- and its Cocrystals

A comprehensive search of scientific literature and crystallographic databases reveals a lack of specific X-ray crystallography and diffraction data for the compound 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-. While the parent compound, 1,4-Benzenediol (hydroquinone), has been extensively studied, and its crystal structure is well-documented, no published research appears to have determined the single-crystal X-ray structure of this specific ether derivative.

Consequently, there is no available data on its crystallographic parameters such as unit cell dimensions, space group, or atomic coordinates. The absence of this fundamental data means that detailed analyses of its solid-state conformation, intermolecular interactions (such as hydrogen bonding patterns involving its three hydroxyl groups and ether linkage), and crystal packing are not possible at this time.

Similarly, there are no reports on the formation or crystallographic analysis of cocrystals involving 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-. The design of cocrystals, which involves pairing a target molecule with a coformer to modify its physicochemical properties, is contingent on understanding the intermolecular interactions of the parent compound. Without experimental crystal structure data for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, any attempt to form cocrystals would be purely speculative.

Hyphenated Techniques and Online Monitoring for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Process Chemistry

Information regarding the application of specific hyphenated analytical techniques or online monitoring for the process chemistry of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is not available in the current body of scientific literature. Hyphenated techniques, which couple a separation method with a spectroscopic detection method (e.g., GC-MS, LC-MS, LC-NMR), are powerful tools for the analysis of complex mixtures and the identification of unknown compounds. However, their application to this particular compound has not been documented.

In a hypothetical process chemistry scenario, such as the synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, hyphenated techniques would be invaluable. For instance, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) could be employed to monitor the reaction progress, identify the formation of the desired product, and detect any impurities or byproducts in real-time. Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized if the compound and its precursors are sufficiently volatile and thermally stable.

Online monitoring, often employing spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy through a probe inserted into the reaction vessel, allows for continuous tracking of reactant consumption and product formation. This approach provides immediate feedback for process control and optimization. However, no specific methods or data have been published detailing the use of these advanced process analytical technologies (PAT) for the synthesis or purification of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-.

The table below illustrates potential, though currently hypothetical, applications of these techniques for this compound.

| Analytical Technique | Potential Application in Process Chemistry | Information Gained |

| HPLC-MS | Monitoring reaction progress; Purity assessment of final product | Separation of starting materials, intermediates, product, and byproducts; Molecular weight confirmation of separated components. |

| GC-MS | Analysis of volatile impurities | Identification and quantification of low molecular weight impurities. |

| LC-NMR | Structural elucidation of unknown byproducts | Detailed structural information of compounds separated by HPLC without the need for isolation. |

| Online FTIR/Raman | Real-time reaction monitoring | Tracking concentration changes of key functional groups to determine reaction kinetics and endpoint. |

This table is illustrative of potential applications and is not based on published research for the specified compound.

Applications of 1,4 Benzenediol, 2 4 Hydroxyphenoxy in Advanced Materials and Chemical Technologies

Utilization of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- as a Monomer in Polymer Synthesis

The presence of three reactive hydroxyl groups allows 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- to be used as a branching or cross-linking agent in polycondensation reactions. Unlike difunctional monomers such as hydroquinone (B1673460) or bisphenol A which form linear polymer chains, this trifunctional monomer (a B3-type monomer) can generate highly branched, hyperbranched, or cross-linked network polymers. These architectures often lead to materials with distinct properties compared to their linear counterparts, including modified solubility, different thermal characteristics, and unique rheological behavior.

Polyethers and Polycarbonates Derived from 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Related Structures

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. researchgate.netnih.gov The synthesis of these polymers typically involves nucleophilic aromatic substitution. When a trifunctional phenol (B47542), such as 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, is incorporated into a poly(arylene ether) synthesis with a standard difunctional monomer, it acts as a branching point. This leads to the formation of branched or hyperbranched polymers instead of linear chains. google.comresearchgate.net This architectural change can significantly impact the polymer's properties, for instance by increasing solubility and lowering melt viscosity while maintaining a high glass transition temperature.

Similarly, in the synthesis of polycarbonates, which are typically produced from a diol and a carbonate source (like phosgene or diphenyl carbonate), the inclusion of a triol such as 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- would disrupt the linear chain formation. The third hydroxyl group provides a site for an additional reaction, leading to the formation of a cross-linked or network polycarbonate. Such materials would transition from being thermoplastic to thermosetting, exhibiting enhanced rigidity, thermal stability, and solvent resistance at the cost of melt processability.

Engineering Thermoplastics and High-Performance Polymers Incorporating 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Units

The incorporation of the rigid and bulky 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- unit into polymer backbones is a strategy for developing advanced engineering thermoplastics. The multiple aromatic rings of the monomer contribute to a high glass transition temperature (Tg) and enhanced thermal stability. researchgate.net By functioning as a branching agent, it can create complex polymer architectures that disrupt chain packing, which can improve the solubility of otherwise rigid-rod polymers, making them easier to process.

The resulting branched polymers, such as branched poly(arylene ether sulfone)s or polyetherimides, are sought after for applications demanding high thermal and oxidative stability. researchgate.netresearchgate.net The controlled introduction of branching can be used to tailor the mechanical and rheological properties of the final material to meet the requirements of demanding applications in aerospace, electronics, and automotive industries. nih.gov

| Property | Linear Polymer (from Difunctional Monomer) | Branched/Cross-linked Polymer (incorporating Trifunctional Monomer) | Rationale for Change |

|---|---|---|---|

| Architecture | Linear Chains | Branched or Cross-linked Network | The third hydroxyl group acts as a branching/cross-linking site. |

| Melt Processability | Generally good (thermoplastic) | Reduced or eliminated (thermoset) | Covalent network structure prevents flow when heated. |

| Solubility | Often soluble in specific organic solvents | Branched polymers may have enhanced solubility; cross-linked polymers are insoluble. | Branching disrupts chain packing; cross-linking creates an infusible network. |

| Thermal Stability | High | Very High / Enhanced | Increased cross-link density and aromatic content. |

| Mechanical Strength | Good to Excellent | Excellent (Higher Modulus, Hardness) | The network structure provides greater rigidity. |

Functional Materials Incorporating 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Moieties

The unique electronic and chemical nature of the 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- moiety allows for its use in a variety of functional materials beyond structural polymers.

Photoactive and Optoelectronic Materials based on 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Derivatives

The core of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is an extended polycyclic aromatic system. Polycyclic aromatic hydrocarbons (PAHs) and polymers derived from them are known to possess interesting optical and electronic properties, making them candidates for use in organic electronics. nih.govnih.gov Polymers synthesized from this monomer would have a high density of aromatic rings, which is conducive to charge transport.

The ability to create branched or hyperbranched conjugated polymers using this monomer could lead to materials with isotropic charge transport properties, which is advantageous for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties, such as the HOMO/LUMO energy levels and the optical band gap, could be tuned by copolymerizing this monomer with other aromatic units, providing a pathway to materials with tailored optoelectronic characteristics. rsc.orgresearchgate.net

Specialty Resins and Adhesives Derived from 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

The trifunctionality of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- makes it an ideal building block for specialty resins that require a high cross-link density.

Epoxy Resins : This compound can be used as a hardener for epoxy resins, where its three hydroxyl groups react with epoxy groups to form a rigid, cross-linked network. Alternatively, it can be reacted with epichlorohydrin to form a triglycidyl ether, a multifunctional epoxy resin in its own right. Such resins exhibit superior thermal resistance and chemical inertness compared to standard difunctional bisphenol A-based epoxies, making them suitable for high-performance composites, coatings, and electronic encapsulants. westlakeepoxy.comgoogle.comsunchemical.com

Phenolic Resins : In the synthesis of phenolic resins (resoles or novolacs), 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- can act as a polyfunctional phenol. Its incorporation leads to a higher cross-link density in the cured resin, enhancing its mechanical strength, hardness, and thermal stability. dic-global.comresearchgate.net

Adhesives : The high aromatic content and the presence of multiple hydroxyl groups promote strong adhesion to various substrates through hydrogen bonding and other intermolecular forces. acs.org When formulated into adhesives, resins derived from this monomer can offer excellent bond strength and durability, particularly in high-temperature or chemically aggressive environments. researchgate.net

Role of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- in Organic Synthesis as a Precursor

Beyond its role in polymer chemistry, the 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- scaffold is a valuable intermediate in organic synthesis. Its structural relative, 2-(4-hydroxyphenoxy)propionic acid, is a key intermediate in the production of several important aryloxyphenoxypropionate herbicides. quickcompany.inepo.orggoogle.com These herbicides are optically active, and their synthesis requires high-purity precursors. The synthesis of R-2-(4-hydroxyphenoxy)propanoic acid often starts from hydroquinone, highlighting the importance of the core chemical structure shared with 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-. epo.orggoogle.com

Furthermore, the 2-(4-hydroxyphenoxy) scaffold is found in a variety of bioactive compounds with antibacterial and antitumor properties. nih.gov The development of synthetic routes to create derivatives of this core structure is an active area of research in medicinal chemistry. The reactivity of the hydroxyl groups and the aromatic rings allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of fine chemicals and pharmaceutical ingredients. nih.gov

| Compound Name |

|---|

| 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- |

| 2-(4-hydroxyphenoxy)hydroquinone |

| Hydroquinone |

| Bisphenol A |

| Phosgene |

| Diphenyl carbonate |

| Epichlorohydrin |

| 2-(4-hydroxyphenoxy)propionic acid |

| R-2-(4-hydroxyphenoxy)propanoic acid |

Building Block for Complex Aromatic and Heterocyclic Structures

The molecular structure of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- offers several reactive sites that can be exploited for the construction of larger, more complex molecules. The presence of three hydroxyl groups allows for multiple points of reaction, enabling the formation of elaborate aromatic and heterocyclic frameworks.

One key application lies in its potential use as a monomer in the synthesis of high-performance polymers. Analogous to how hydroquinone is a fundamental building block for poly(aryl ether ketones) (PEEK), 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- could be incorporated into polymer backbones. The additional hydroxyphenoxy side group could introduce beneficial properties such as increased solubility, modified thermal characteristics, and enhanced processability of the resulting polymers. The ether linkage within the molecule provides a degree of rotational freedom, which can influence the final conformation and physical properties of the polymer chains.

Furthermore, the hydroquinone moiety can be a precursor to benzofuran derivatives. While direct synthesis of benzofurans from 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is not extensively documented, the fundamental reactivity of the substituted hydroquinone suggests its potential in such transformations. For instance, reactions involving the hydroxyl groups and the adjacent aromatic ring could be designed to facilitate intramolecular cyclization, leading to the formation of complex, multi-ring heterocyclic systems.

Table 1: Potential Polymer Architectures from 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

| Polymer Type | Potential Monomer Reactivity | Anticipated Polymer Properties |

| Poly(ether ether ketone) (PEEK) Analogs | Nucleophilic substitution at the hydroxyl groups with activated aromatic dihalides. | Enhanced solubility, modified glass transition temperature, potential for cross-linking. |

| Polyesters | Esterification of the hydroxyl groups with dicarboxylic acids or their derivatives. | Increased thermal stability, potential for liquid crystalline behavior. |

| Polycarbonates | Reaction of the hydroxyl groups with phosgene or its equivalents. | High impact strength, optical clarity, good thermal resistance. |

Intermediate in the Synthesis of Specialty Chemicals and Dyes

The reactivity of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- makes it a valuable intermediate in the synthesis of a variety of specialty chemicals and dyes. The hydroxyl groups can be readily derivatized to introduce a wide range of functional groups, thereby tuning the electronic and physical properties of the final products.

In the realm of specialty chemicals, this compound can serve as a precursor to antioxidants, stabilizers, and other performance-enhancing additives for polymers and organic materials. The inherent antioxidant properties of the hydroquinone core can be further modified and optimized through chemical transformations at the various hydroxyl positions.

The synthesis of dyes represents another significant application area. Azo dyes, for example, are a major class of colorants that are synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound. The electron-rich nature of the 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- framework makes it an excellent candidate as a coupling component. The resulting azo dyes would be expected to exhibit deep and varied colors, with the specific shade being influenced by the substitution pattern and the electronic environment of the aromatic rings. The presence of multiple hydroxyl groups also offers opportunities for further functionalization, such as the introduction of solubilizing groups or moieties that can enhance the dye's affinity for specific substrates.

Table 2: Potential Dye Structures Derived from 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

| Dye Class | Synthetic Route | Potential Color Range | Key Features |

| Azo Dyes | Coupling with aryldiazonium salts. | Yellow to Red to Blue | Deep shades, potential for multiple azo linkages. |

| Quinone Dyes | Oxidation of the hydroquinone moiety. | Yellow to Red | Good lightfastness, potential for vat dyeing applications. |

| Heterocyclic Dyes | Cyclization reactions involving the hydroxyl groups and the aromatic rings. | Varied | High molar absorptivity, potential for fluorescence. |

Catalytic Applications or Ligand Design Involving 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Frameworks

The structural features of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- also suggest its potential utility in the fields of catalysis and coordination chemistry. The multiple hydroxyl groups can act as coordination sites for metal ions, making it a candidate for the design of novel ligands.

By coordinating with various metal centers, this compound could form metal complexes with interesting catalytic properties. The electronic environment of the metal center can be modulated by the substituents on the aromatic rings, potentially influencing the catalytic activity and selectivity in various organic transformations. For instance, metal complexes derived from this ligand could be explored as catalysts for oxidation, reduction, or cross-coupling reactions.

The ability to form stable complexes with metal ions is a key attribute for ligand design. The geometry and denticity of the ligand can be tailored through chemical modification of the 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- backbone. This could lead to the development of ligands that can stabilize specific metal oxidation states or create unique coordination environments, which are crucial for achieving high catalytic performance. While the direct use of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- in catalysis is an emerging area of research, the fundamental principles of coordination chemistry suggest a promising future for this versatile molecule and its derivatives in the development of new catalytic systems.

Theoretical and Computational Chemistry Studies of 1,4 Benzenediol, 2 4 Hydroxyphenoxy

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Electronic Properties

No DFT studies specifically calculating the reactivity descriptors (such as chemical potential, hardness, softness, and electrophilicity index) or detailing the electronic properties (like HOMO-LUMO energy gap and molecular electrostatic potential) of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- have been found in the reviewed literature. Such studies would be valuable for predicting its chemical behavior and potential for electrophilic or nucleophilic attack.

Ab Initio Calculations for Conformational Analysis and Molecular Stability

There is no available research that has employed ab initio methods to perform a conformational analysis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-. This type of study would identify the most stable geometric arrangements of the molecule and the energy barriers between different conformers, which are crucial for understanding its physical and chemical properties.

Molecular Dynamics Simulations of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- in Solution or Polymer Matrices

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment. A search for MD simulations of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, either in solution or within polymer matrices, did not yield any results. These simulations would provide insights into its solvation dynamics, diffusion behavior, and interactions within a larger system.

Prediction of Reaction Pathways and Transition States for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Transformations

Computational methods are often used to elucidate reaction mechanisms by identifying transition states and calculating activation energies. However, no studies predicting the reaction pathways for transformations of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- have been published. Such research would be critical for understanding its synthesis, degradation, and potential metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity and Material Performance (excluding biological activity)

QSAR and QSPR models correlate the structural or physicochemical properties of compounds with their activities or properties. There are no published QSAR or QSPR models that include 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- for the prediction of its chemical reactivity or material performance. Developing such models would require a dataset of related compounds with experimentally determined properties, which is not currently available for this specific chemical class in the context of non-biological endpoints.

Emerging Research Directions and Future Outlook for 1,4 Benzenediol, 2 4 Hydroxyphenoxy

Novel Sustainable and Environmentally Benign Synthetic Routes to 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

The synthesis of diaryl ethers has traditionally relied on methods like the Ullmann condensation, which often requires harsh conditions, stoichiometric copper reagents, and high temperatures. beilstein-journals.org Modern research is actively pursuing greener alternatives applicable to the synthesis of complex molecules like 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-. These strategies prioritize mild reaction conditions, catalytic efficiency, and the use of renewable resources.

Promising sustainable routes include:

Catalytic C-O Cross-Coupling Reactions: Significant advancements have been made in copper- and palladium-catalyzed Ullmann-type reactions. The use of nanocatalysts, specific ligands, and milder bases allows these reactions to proceed at lower temperatures with high yields, reducing energy consumption and by-product formation. researchgate.netnih.govacs.org These methods offer a direct pathway by coupling a hydroquinone (B1673460) derivative with a second phenolic ring.

Enzyme-Catalyzed Synthesis: Biocatalysis represents a frontier in green chemistry. Enzymes such as laccases and peroxidases are capable of mediating the oxidative coupling of phenolic compounds. nih.govresearchgate.net A laccase-mediated reaction could potentially be designed to selectively form the C-O ether linkage, operating in aqueous systems under ambient conditions with oxygen as the only oxidant and water as the sole by-product. dut.ac.za This approach is ideal for synthesizing polyphenolic structures with enhanced antioxidant capacities. dut.ac.za

Synthesis from Renewable Feedstocks: Lignin (B12514952), a major component of biomass, is a natural polymer rich in phenolic structures. psu.eduresearchgate.net Research into the depolymerization of lignin yields a variety of phenolic platform chemicals. psu.edu It is conceivable that future biorefinery strategies could produce precursors to 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, thereby creating a synthesis pathway based entirely on renewable resources.

| Synthetic Route | Key Features | Catalyst/Mediator | Environmental Benefits |

|---|---|---|---|

| Modern Ullmann-Type Coupling | Lower temperatures (RT to 110°C), high yields, tolerance of functional groups. nih.govorganic-chemistry.org | Cu or Pd Nanoparticles/Complexes with specific ligands. researchgate.netnih.gov | Reduced energy use, higher atom economy, potential for catalyst recycling. researchgate.net |

| Enzyme-Catalyzed Coupling | Aqueous media, ambient temperature and pressure, high selectivity. nih.gov | Laccase, Peroxidase. researchgate.net | Uses water as a solvent, produces water as the only by-product, biodegradable catalyst. nih.gov |

| Renewable Feedstock Conversion | Utilizes biomass-derived precursors. psu.edu | Various (catalytic, enzymatic, or thermal depolymerization). | Reduces reliance on petrochemicals, potential for carbon-neutral processes. |

Exploration of Unconventional Reactivity Patterns and Advanced Chemical Transformations

The presence of three hydroxyl groups with differing chemical environments and two aromatic rings makes 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- a substrate for complex and selective chemical transformations. Research is moving beyond simple derivatization to explore more advanced reactivity.

Regioselective Functionalization: The three phenolic hydroxyl groups exhibit distinct electronic and steric properties, enabling selective reactions. For instance, the hydroquinone moiety's hydroxyls are more electron-rich and susceptible to oxidation compared to the third hydroxyl group. This allows for regioselective etherification, esterification, or metal-catalyzed C-H functionalization at specific positions on the aromatic rings, providing access to complex derivatives that would be difficult to synthesize otherwise. researchgate.netnih.gov

Oxidative Coupling and Polymerization: Phenolic compounds are well-known to undergo oxidative coupling. nih.gov Under the influence of enzymatic (e.g., peroxidase) or chemical oxidants, 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- can act as a monomer. This can lead to the formation of novel polyphenylene oxide (PPO)-type polymers with a high density of hydroxyl groups. The reaction can be controlled to produce either soluble oligomers or cross-linked polymer networks with high thermal stability. mdpi.com

Advanced Derivatization: The core structure can serve as a scaffold for building more complex molecules. For example, the hydroxyl groups can be converted into other functional groups or used as directing groups for ortho-lithiation followed by reaction with various electrophiles. This allows for the construction of intricate molecular architectures for applications in catalysis or medicinal chemistry.

Advanced Functional Materials Incorporating 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- for Emerging Technologies

The rigidity of the diaryl ether backbone, combined with the high functionality of the three hydroxyl groups, makes 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- an ideal building block for high-performance functional materials.

High-Performance Thermosets: The compound can be used as a monomer or cross-linking agent in the synthesis of epoxy resins, benzoxazines, or cyanate (B1221674) esters. psu.edu Its polyphenolic nature is expected to impart excellent thermal stability, flame retardancy, and high char yield, which are critical properties for materials used in aerospace, electronics, and automotive applications. The high aromatic content contributes to the material's rigidity and chemical resistance. psu.edu

Antioxidant Polymer Additives: The hydroquinone moiety is a known potent antioxidant. atamankimya.com By incorporating this compound into polymer backbones or grafting it onto existing polymers, materials with inherent, non-leaching antioxidant properties can be created. mdpi.com This could significantly extend the lifetime and performance of plastics, elastomers, and coatings by preventing oxidative degradation.

Porous Organic Frameworks: The defined geometry and multiple reactive sites (hydroxyl groups) of the molecule make it a suitable building block for creating porous materials such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials possess high surface areas and tunable pore sizes, making them promising candidates for gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis.

| Material Type | Role of the Compound | Potential Properties | Emerging Technology Application |

|---|---|---|---|

| High-Performance Thermosets (e.g., Epoxy) | Monomer / Cross-linker | High thermal stability, flame retardancy, chemical resistance. | Microelectronics packaging, aerospace composites. |

| Functional Polymers | Monomer / Additive | Built-in antioxidant stability, enhanced durability. | Long-lifetime plastics, advanced coatings. |

| Porous Organic Frameworks (MOFs/COFs) | Organic Linker / Building Block | High surface area, defined porosity, active sites. | Carbon capture, chemical sensing, catalysis. |

Interdisciplinary Research Integrating 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- in Novel Chemical Systems and Methodological Development

The unique chemical structure of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- makes it a compelling target for interdisciplinary research, bridging synthetic chemistry with materials science, biology, and medicine.

Medicinal Chemistry and Drug Discovery: The diaryl ether motif is a "privileged scaffold" found in numerous biologically active natural products and pharmaceuticals, exhibiting antibacterial, antifungal, and anti-inflammatory properties. beilstein-journals.orgnih.gov The polyphenolic nature of this specific compound suggests strong antioxidant and radical-scavenging capabilities, which are relevant in combating oxidative stress-related diseases. nih.govmdpi.com Researchers can use this molecule as a starting point to synthesize libraries of derivatives for screening against various biological targets, including enzymes and receptors implicated in cancer and neurodegenerative disorders.

Supramolecular Chemistry: The multiple hydrogen bond donor sites (hydroxyl groups) and acceptor sites (ether and hydroxyl oxygens) allow the molecule to participate in complex hydrogen-bonding networks. This opens up possibilities in supramolecular chemistry for the design of self-assembling systems, such as organogels, liquid crystals, or molecular capsules for host-guest chemistry.

Development of Chemical Sensors: The hydroquinone units are redox-active, meaning they can be easily and reversibly oxidized and reduced. This property can be exploited to develop novel electrochemical sensors. By immobilizing the molecule or a polymer derived from it onto an electrode surface, a sensor could be created for the detection of specific analytes that interact with the phenolic groups or perturb the redox process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.